6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid
Overview
Description
6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid is a bile acid with the molecular formula C24H38O4 . It is a derivative of cholic acid and plays a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine . This compound is also known for its involvement in various biochemical pathways and its potential therapeutic applications .
Scientific Research Applications
6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid can be synthesized from cholic acid through a series of oxidation and hydroxylation reactions . The process typically involves the use of oxidizing agents such as sodium hypochlorite and reaction conditions that include controlled temperatures and pH levels . For instance, the oxidation of cholic acid with sodium hypochlorite at -15°C in the presence of acetic acid and methanol as solvents can yield high-purity this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of the compound in bulk, followed by purification steps such as crystallization and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .
Mechanism of Action
The mechanism of action of 6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors and transporters in the liver and intestines . It regulates the synthesis and secretion of bile acids, thereby influencing lipid metabolism and cholesterol homeostasis . The compound also modulates various signaling pathways involved in inflammation and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: A primary bile acid with similar structural features but different hydroxylation patterns.
Chenodeoxycholic Acid: Another primary bile acid with distinct hydroxylation sites.
Lithocholic Acid: A secondary bile acid with fewer hydroxyl groups.
Uniqueness
6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation and oxidation pattern, which imparts distinct biochemical properties and therapeutic potential .
Properties
IUPAC Name |
(4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14,16-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKCGHHONSZERK-MOSSOHAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(=O)C4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CCC(=O)C4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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